4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid
Overview
Description
The compound “4-(4-Chloro-phenylsulfanylmethyl)-benzoic acid” is a benzoic acid derivative. Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted with a carboxylic acid group (-COOH). In this case, the benzene ring is further substituted at the 4-position with a (4-Chloro-phenylsulfanylmethyl) group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a carboxylic acid group and a (4-Chloro-phenylsulfanylmethyl) group . The presence of these functional groups would likely influence the compound’s physical and chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound being acidic. The sulfur and chlorine atoms might also influence its properties .Scientific Research Applications
Metabolism and Oxidative Pathways
One area of research involving derivatives of benzoic acid focuses on their metabolism and oxidative pathways. A study on the metabolism of Lu AA21004, a novel antidepressant, highlighted the oxidative transformation of benzoic acid derivatives into various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine. This research emphasizes the role of cytochrome P450 enzymes in the metabolism of these compounds, providing insights into their pharmacokinetics and potential interactions within the human body (Hvenegaard et al., 2012).
Polymer and Material Science
Another significant application is in the field of polymer and material science. Research on polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene and Tb(III) ion demonstrated the ability of benzoic acid derivatives to enhance fluorescence emission in these materials. This finding is crucial for developing new materials with potential applications in electronics, photonics, and bioimaging (Gao, Fang, & Men, 2012).
Catalysis and Synthesis
In catalysis, benzoic acid derivatives have been explored for their efficacy in facilitating chemical reactions. For instance, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing arylmethylene bis(1H-pyrazol-5-ols) demonstrates the versatility of benzoic acid derivatives in promoting condensation reactions, offering an eco-friendly alternative to traditional catalysts (Karimi-Jaberi et al., 2012).
Antimicrobial Applications
Additionally, benzoic acid derivatives have been investigated for their antimicrobial properties. The synthesis of 4-(substituted phenylsulfonamido)benzoic acids and their evaluation against various microbial strains highlight the potential of these compounds in developing new antibacterial and antifungal agents. This research is particularly relevant in the context of rising antibiotic resistance, underscoring the need for novel antimicrobial compounds (Dineshkumar & Thirunarayanan, 2019).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various bioactive compounds .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various bioactive compounds, suggesting that they may interact with biological targets in a significant way .
Biochemical Pathways
Similar compounds have been involved in various chemical reactions, such as the protodeboronation of pinacol boronic esters .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLILBDMBJNDKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327148 | |
Record name | 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88382-51-8 | |
Record name | 4-[[(4-Chlorophenyl)thio]methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88382-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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